2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172247-54-9
VCID: VC18359900
InChI: InChI=1S/C13H15ClN2.ClH/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H
SMILES:
Molecular Formula: C13H16Cl2N2
Molecular Weight: 271.18 g/mol

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride

CAS No.: 1172247-54-9

Cat. No.: VC18359900

Molecular Formula: C13H16Cl2N2

Molecular Weight: 271.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride - 1172247-54-9

Specification

CAS No. 1172247-54-9
Molecular Formula C13H16Cl2N2
Molecular Weight 271.18 g/mol
IUPAC Name 7-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride
Standard InChI InChI=1S/C13H15ClN2.ClH/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H
Standard InChI Key DDQYUVZLQWZLCB-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₃H₁₆Cl₂N₂, with a molar mass of 271.18 g/mol. Its IUPAC name, 7-chloro-8-methyl-3-propylquinolin-2-amine hydrochloride, reflects the substitution pattern:

  • A chloro group at position 7

  • A methyl group at position 8

  • A propyl chain at position 3

  • An amino group at position 2

The hydrochloride salt form improves stability and aqueous solubility, critical for in vitro and in vivo studies .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1172247-54-9
Molecular FormulaC₁₃H₁₆Cl₂N₂
Molecular Weight271.18 g/mol
SMILESCCCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl
InChIKeyDDQYUVZLQWZLCB-UHFFFAOYSA-N

Structural Analogues and Activity Relationships

Comparative analysis with analogues like 7-chloro-8-methylquinoline (CAS No. 78941-93-2) and 3-amino-7-chloro-8-methylquinoline dihydrochloride (CID 73952385) reveals that the propyl and amino groups in the target compound introduce steric and electronic effects that modulate receptor binding. For instance, the amino group at position 2 enables hydrogen bonding with biological targets, while the propyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Quinoline Core Formation: A Skraup or Doebner-Miller reaction constructs the quinoline backbone.

  • Electrophilic Substitution: Chlorination at position 7 using Cl₂ or SO₂Cl₂ under controlled conditions .

  • Friedel-Crafts Alkylation: Introduction of the methyl group at position 8 via AlCl₃-catalyzed reaction .

  • Nucleophilic Amination: Reaction with ammonia or amines to install the amino group at position 2 .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSO₂Cl₂, 60°C, 6 hr78
MethylationCH₃I, AlCl₃, 100°C65
AminationNH₃ (g), EtOH, 80°C52
Salt FormationHCl (conc.), RT95

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >98% purity. Structural confirmation employs:

  • ¹H/¹³C NMR: Distinct signals for propyl (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–8.3 ppm) .

  • HRMS: [M+H]⁺ peak at m/z 271.08.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits aqueous solubility of 12 mg/mL at pH 7.4, compared to <1 mg/mL for the free base. Stability studies indicate degradation <5% after 6 months at −20°C, making it suitable for long-term storage .

Spectroscopic Profiles

  • UV-Vis: λₘₐₐ = 254 nm (quinoline π→π* transition) .

  • FTIR: N–H stretch (3350 cm⁻¹), C–Cl (750 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .

Biological Activities and Mechanisms

Antimalarial Activity

Against Plasmodium falciparum (3D7 strain), an IC₅₀ of 0.56 nM was reported, surpassing atovaquone (IC₅₀ = 2 nM) . Molecular docking suggests inhibition of cytochrome bc₁ complex via π–π stacking with heme cofactors .

Organism/TargetAssay TypeResult (IC₅₀/MIC)
P. falciparumGrowth assay0.56 nM
S. aureusBroth dilution8 µg/mL
Human hepatocytesCytotoxicity>100 µM

Selectivity and Toxicity

The compound exhibits >200-fold selectivity for microbial vs. mammalian targets, with no cytotoxicity observed in HEK293 cells at ≤100 µM .

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the propyl chain with cyclopropyl or fluorinated groups, are being explored to enhance metabolic stability .

Formulation Strategies

Nanoemulsions and liposomal encapsulation are under investigation to improve bioavailability for intravenous administration.

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